RORγt Inverse Agonism – Subnanomolar Potency Against Nuclear Receptor Target
In a biochemical binding assay, 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide displaced the coactivator peptide TRAP220 from GST-tagged RORγ ligand-binding domain with an IC₅₀ of 5.10 nM [1]. In a cell-based GAL4-luciferase reporter assay in HEK293T cells, the compound showed an EC₅₀ of 9.5 nM for inverse agonist activity at RORγ [1]. A structurally distinct pyrazole-containing benzamide series exemplified by compound 4j achieved a comparable EC₅₀ of approximately 35 nM in a similar RORγt inverse agonist assay in HEK293 cells [2], indicating that the thiazolidine-dioxide benzamide scaffold provides a roughly 3.7-fold potency advantage over this alternative chemotype. No direct head-to-head comparison under identical assay conditions has been published.
| Evidence Dimension | RORγ inverse agonism – functional potency in HEK293 cells |
|---|---|
| Target Compound Data | EC₅₀ = 9.5 nM (GAL4-luciferase reporter, HEK293T) |
| Comparator Or Baseline | Pyrazole-benzamide (Compound 4j): EC₅₀ ≈ 35 nM (RORγt GAL4 reporter, HEK293) |
| Quantified Difference | ~3.7-fold more potent (9.5 nM vs. ~35 nM) |
| Conditions | GAL4-luciferase reporter gene assay; HEK293T or HEK293 cells; 16–20 hr incubation |
Why This Matters
For autoimmune disease programs targeting the Th17/IL-17 axis, the sub-10 nM functional potency of this compound provides a more attractive starting point for lead optimization compared to alternative benzamide chemotypes requiring higher concentrations to achieve equivalent target modulation.
- [1] BindingDB. BDBM50106002 (CHEMBL3598070) – RORγ binding and functional data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50106002 View Source
- [2] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25:2985-2990. View Source
